molecular formula C11H8I3N2NaO4 B106498 Iothalamate sodium I 131 CAS No. 15845-98-4

Iothalamate sodium I 131

Cat. No. B106498
CAS RN: 15845-98-4
M. Wt: 647.90 g/mol
InChI Key: WCIMWHNSWLLELS-KYJPGBFZSA-M
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Description

Iothalamate sodium I 131 is a radiopharmaceutical compound used primarily in medical diagnostics. It is a sodium salt of iothalamic acid labeled with the radioactive isotope iodine-131. This compound is commonly used to evaluate renal function by measuring glomerular filtration rate (GFR) in patients with kidney disease .

Scientific Research Applications

Iothalamate sodium I 131 has several scientific research applications, including:

    Medical Diagnostics: Used to measure glomerular filtration rate (GFR) in patients with kidney disease.

    Radiology: Serves as a contrast agent in various imaging techniques to enhance the visibility of internal structures.

    Pharmacokinetics: Used in studies to understand the distribution, metabolism, and excretion of radiopharmaceuticals in the body.

    Nuclear Medicine: Employed in research to develop new diagnostic and therapeutic radiopharmaceuticals.

Mechanism of Action

The mechanism of action of iothalamate sodium I 131 involves its distribution and excretion by the kidneys. The compound is filtered by the glomeruli and excreted in the urine without significant tubular secretion or reabsorption. The radioactive iodine-131 emits beta particles and gamma rays, which can be detected using imaging equipment to assess renal function. The molecular target is the renal glomeruli, and the pathway involves glomerular filtration .

Similar Compounds:

Comparison: this compound is unique due to its use of the radioactive isotope iodine-131, which allows for both diagnostic imaging and functional assessment of the kidneys. Other similar compounds, such as iohexol and iodamide, are primarily used as non-radioactive contrast agents in imaging studies. The radioactive nature of this compound provides additional diagnostic capabilities, particularly in nuclear medicine .

Safety and Hazards

Iothalamate Sodium I-131 is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Radioactive iodine-125 is the most widely used radioactive sealed source for interstitial permanent brachytherapy . The procedure of I-125 radioactive seed implantation evolved from ultrasound guidance to computed tomography guidance . The introduction of 3D-printed individual templates, BT treatment planning systems, and artificial intelligence navigator systems remarkably increased the accuracy of I-125 BT and individualized I-125 ablative radiotherapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of iothalamate sodium I 131 involves the iodination of iothalamic acid. The process typically includes the following steps:

    Iodination: Iothalamic acid is reacted with iodine-131 in the presence of an oxidizing agent to introduce the radioactive iodine into the molecule.

    Neutralization: The resulting product is neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods: Industrial production of this compound involves stringent quality control measures to ensure the purity and specific activity of the radioactive compound. The process includes:

Chemical Reactions Analysis

Types of Reactions: Iothalamate sodium I 131 primarily undergoes the following types of reactions:

    Substitution Reactions: The iodine-131 atom can be substituted with other halogens under specific conditions.

    Oxidation-Reduction Reactions: The compound can participate in redox reactions, particularly involving the iodine moiety.

Common Reagents and Conditions:

    Oxidizing Agents: Used during the iodination step to introduce iodine-131.

    Reducing Agents: Can be used to reduce any oxidized by-products formed during synthesis.

    Solvents: Aqueous solutions are commonly used for the reactions and purification steps.

Major Products:

properties

IUPAC Name

sodium;3-acetamido-2,4,6-tris(131I)(iodanyl)-5-(methylcarbamoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9I3N2O4.Na/c1-3(17)16-9-7(13)4(10(18)15-2)6(12)5(8(9)14)11(19)20;/h1-2H3,(H,15,18)(H,16,17)(H,19,20);/q;+1/p-1/i12+4,13+4,14+4;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCIMWHNSWLLELS-KYJPGBFZSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)C(=O)NC)I.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=C(C(=C(C(=C1[131I])C(=O)[O-])[131I])C(=O)NC)[131I].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8I3N2NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

647.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15845-98-4
Record name Iothalamate sodium I 131 [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015845984
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IOTHALAMATE SODIUM I-131
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/551YP2X704
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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